2-Methyl-6-(trimethylsilyl)pyridine
Overview
Description
“2-Methyl-6-(trimethylsilyl)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-Methyl” part indicates that there is a methyl group (CH3) attached to the second carbon atom in the pyridine ring. The “6-(trimethylsilyl)” part indicates that there is a trimethylsilyl group (Si(CH3)3) attached to the sixth carbon atom in the pyridine ring . This compound is not normally found in nature .
Synthesis Analysis
The synthesis of “2-Methyl-6-(trimethylsilyl)pyridine” could potentially involve the use of a trimethylsilylating reagent to derivatize the pyridine ring . One common method for protecting an alcohol during synthesis involves the reaction with a chlorotrialkylsilane, forming a trialkylsilyl ether . This silyl ether no longer has the fairly acidic OH proton as the alcohol group has been changed (protected) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trimethylsilyl)pyridine” consists of a pyridine ring with a methyl group attached to the second carbon atom and a trimethylsilyl group attached to the sixth carbon atom . The molecular weight of this compound is 165.31 .
Chemical Reactions Analysis
The trimethylsilyl group in “2-Methyl-6-(trimethylsilyl)pyridine” is characterized by chemical inertness and a large molecular volume . This group can make the compound more volatile, often making it more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-6-(trimethylsilyl)pyridine” include a boiling point of 47-49 °C/5 mmHg and a density of 0.9113 g/mL at 25 °C .
Scientific Research Applications
Silylation in Gas-Liquid Chromatography
The use of bis(trimethylsilyl)acetamide in silylation, specifically for lipolysates in gas-liquid chromatography, is enhanced by the inclusion of pyridine solutions containing silylating agents, allowing direct injection onto the column. This method facilitates sharp peak elution of silyl esters, making the conversion of free fatty acids to methyl esters before silylation unnecessary (Tallent & Kleiman, 1968).
Synthesis of Pyridine-Based Ligands for Supramolecular Chemistry
2,6-Bis(trimethyltin)pyridine, a close relative of 2-Methyl-6-(trimethylsilyl)pyridine, has been successfully synthesized and utilized in Stille-type coupling procedures. This process enables the preparation of complex pyridine-based structures such as 2,2‘-bipyridines and 4,6-bis(5‘ ‘-methyl-2‘ ‘,2‘-bipyrid-6‘-yl)-2-phenylpyrimidine, highlighting its utility in creating ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Structural Analysis in Organometallic Chemistry
The study of the structure of bis(trimethylsilyl)methylpyridinium cations revealed insights into C−Si−π hyperconjugation and the steric and hyperconjugative effects influencing the rotation barrier around Cipso−CH bonds. This research is crucial for understanding the interactions within organometallic compounds (Hassall et al., 2007).
Photoelectron Spectroscopy in Pyridine Derivatives
High-resolution photoelectron spectroscopy of trimethylsilyl-substituted pyridines helped in determining ionization potentials, providing insights into the inductive and conjugative effects of substituents. This is significant for understanding electronic properties in pyridine derivatives (Heilbronner et al., 1972).
Hexacoordinate Phosphorus Chemistry
The synthesis of hexacoordinate λ6-phosphorus compounds through the reaction of substituted pyridine ligands with λ5-halogenophosphoranes is a notable application. This process involves the elimination of trimethylsilyl halide, further emphasizing the role of silylated pyridines in phosphorus chemistry (Kennepohl et al., 1990).
Safety And Hazards
Future Directions
The trimethylsilyl group in “2-Methyl-6-(trimethylsilyl)pyridine” has potential applications in a number of areas due to its chemical inertness and large molecular volume . For example, it can be used to make compounds more volatile for analysis by gas chromatography or mass spectrometry . It can also be used as a temporary protecting group during chemical synthesis . Future research may explore these and other potential applications of this compound.
properties
IUPAC Name |
trimethyl-(6-methylpyridin-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-6-5-7-9(10-8)11(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCMWPOQOVJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572328 | |
Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trimethylsilyl)pyridine | |
CAS RN |
13737-10-5 | |
Record name | 2-Methyl-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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